molecular formula C23H20N4O4 B2766015 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2,3-dimethylphenyl)acetamide CAS No. 1260951-04-9

2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2,3-dimethylphenyl)acetamide

Cat. No.: B2766015
CAS No.: 1260951-04-9
M. Wt: 416.437
InChI Key: IRJYWIXAURHVJZ-UHFFFAOYSA-N
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Description

The compound 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2,3-dimethylphenyl)acetamide is an intricate chemical entity that combines several functional groups, including benzodioxole, oxadiazole, pyrrole, and acetamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2,3-dimethylphenyl)acetamide typically involves multi-step organic synthesis. This may start with the preparation of the core units, such as the benzodioxole and oxadiazole derivatives, followed by the construction of the pyrrole ring and the final coupling with acetamide.

  • Step 1 Synthesis of Benzodioxole Derivative: The benzodioxole unit is synthesized through a Friedel-Crafts reaction involving catechol and formaldehyde in the presence of an acidic catalyst.

  • Step 2 Formation of Oxadiazole Ring: The oxadiazole ring can be formed via the cyclization of a hydrazine derivative with a carboxylic acid derivative under dehydrating conditions.

  • Step 3 Construction of Pyrrole Ring: The pyrrole ring is typically constructed through a Paal-Knorr synthesis, where a 1,4-diketone reacts with ammonia or an amine.

  • Step 4 Coupling with Acetamide: The final step involves coupling the pyrrole derivative with an acetamide group using suitable reagents and catalysts to obtain the desired compound.

Industrial Production Methods

Scaling up this synthesis to an industrial level would require optimization of each step to ensure high yield and purity. This often involves continuous flow chemistry techniques, robust reaction monitoring, and stringent purification methods.

Chemical Reactions Analysis

Types of Reactions

2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2,3-dimethylphenyl)acetamide: undergoes various chemical reactions, such as:

  • Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

  • Reduction: Reduction reactions can be carried out to alter the oxadiazole ring or other parts of the molecule.

  • Substitution: Substituents on the benzodioxole or pyrrole rings can be replaced via electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate, chromium trioxide.

  • Reduction: Lithium aluminum hydride, sodium borohydride.

  • Substitution: Nitrating agents, halogenating agents.

Major Products Formed

Depending on the reagents and conditions used, the products can range from modified versions of the original compound to entirely new derivatives with altered chemical and physical properties.

Scientific Research Applications

Chemistry

The unique structure of this compound makes it a valuable intermediate in organic synthesis and a potential building block for the development of new materials.

Biology

In biological studies, the compound can serve as a probe to study enzyme interactions and binding sites due to its multiple functional groups.

Medicine

Preliminary studies may investigate its potential as a therapeutic agent, particularly if it demonstrates bioactivity such as antimicrobial, anti-inflammatory, or anticancer properties.

Industry

The compound could be used in the development of specialized polymers, coatings, or as a precursor in the manufacture of advanced materials.

Mechanism of Action

Molecular Targets and Pathways

If biologically active, 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2,3-dimethylphenyl)acetamide may interact with specific proteins or enzymes, inhibiting or activating pathways that are critical in disease processes. Its mechanism could involve binding to active sites, altering conformations, or interfering with molecular signaling.

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2,3-dimethylphenyl)acetamide: shares structural similarities with other oxadiazole and benzodioxole derivatives.

  • Compounds such as 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}-N-(2,3-dimethylphenyl)acetamide and 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-chlorophenyl)acetamide demonstrate similar reactivity but differ in their biological and chemical properties due to the variation in substituents.

Highlighting Uniqueness

The unique combination of benzodioxole, oxadiazole, and pyrrole functionalities in This compound sets it apart from similar compounds, potentially offering distinct reactivity and bioactivity profiles.

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Properties

IUPAC Name

2-[2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-(2,3-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O4/c1-14-5-3-6-17(15(14)2)24-21(28)12-27-10-4-7-18(27)23-25-22(26-31-23)16-8-9-19-20(11-16)30-13-29-19/h3-11H,12-13H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRJYWIXAURHVJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC5=C(C=C4)OCO5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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